VCH-286 - 891824-47-8

VCH-286

Catalog Number: EVT-285806
CAS Number: 891824-47-8
Molecular Formula: C34H50F2N4O3
Molecular Weight: 600.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VCH-286 is a C-C chemokine receptor type 5 (CCR5) receptor antagonist potentially for the treatment of HIV infection. Although VCH-286 used alone had highly inhibitory activity, paired combinations with different drug classes led to synergistic or additive interactions. However, combinations with other CCR5 inhibitors led to effects ranging from synergy to antagonism.
Source and Classification

VCH-286 is synthesized through a series of chemical reactions involving multiple steps, which include the formation of a core structure followed by modifications to introduce various functional groups. It belongs to a class of compounds that may exhibit properties beneficial for drug development and other scientific applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of VCH-286 involves several key steps:

  1. Formation of the Core Structure: The initial step typically includes cyclization reactions of specific precursors under controlled conditions to establish the foundational framework of the molecule.
  2. Functional Group Modifications: This step introduces various functional groups, such as fluorine atoms, through reactions including halogenation and amination. These modifications are crucial for enhancing the compound's biological activity.
  3. Purification: Following synthesis, the compound undergoes purification processes such as recrystallization and chromatography to achieve high purity levels necessary for further studies and applications.

The industrial production of VCH-286 mirrors these laboratory methods but is optimized for efficiency and scalability, often utilizing automated systems to maintain precise control over reaction conditions.

Molecular Structure Analysis

Structure and Data

VCH-286 has a complex molecular structure characterized by multiple stereocenters and functional groups. The molecular formula is C34H50F2N4O3C_{34}H_{50}F_{2}N_{4}O_{3}, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The InChI key for VCH-286 is YZGXEGUSPLSQOJ-VUQZBIHUSA-N, which provides a unique identifier for the compound in chemical databases.

The structural representation can be derived from its SMILES notation, which reveals the arrangement of atoms and bonds within the molecule. This complexity suggests potential interactions with biological targets that can be exploited in therapeutic contexts.

Chemical Reactions Analysis

Reactions and Technical Details

VCH-286 participates in various chemical reactions that enhance its utility in synthetic chemistry:

  1. Oxidation: The addition of oxygen or removal of hydrogen can be facilitated using oxidizing agents such as hydrogen peroxide under acidic or basic conditions.
  2. Reduction: The compound can be reduced using reducing agents like sodium borohydride in solvents such as methanol or ethanol.
  3. Substitution: Nucleophilic substitution reactions allow for the replacement of functional groups with nucleophiles like amines or thiols in the presence of catalysts.

These reactions can yield various derivatives of VCH-286, expanding its chemical library for potential applications.

Mechanism of Action

Process and Data

The mechanism of action for VCH-286 involves its interaction with specific biological targets, likely through binding interactions that modulate biological pathways. While detailed mechanistic studies are ongoing, preliminary data suggest that VCH-286 may influence cellular processes by altering signaling pathways or enzyme activities.

Understanding this mechanism is crucial for evaluating its therapeutic potential and guiding further development in drug discovery efforts.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

VCH-286 exhibits distinct physical and chemical properties that are critical for its application:

These properties are essential for determining the compound's behavior in biological systems and its suitability for various applications.

Applications

Scientific Uses

VCH-286 holds promise in several scientific domains:

  • Pharmacology: Its potential as a therapeutic agent makes it a candidate for drug development aimed at treating specific diseases.
  • Biochemistry: Studies involving VCH-286 can provide insights into biochemical pathways and mechanisms, contributing to our understanding of cellular processes.
  • Chemical Research: As a versatile building block, VCH-286 can be used in synthetic chemistry to create novel compounds with desired properties.
Molecular Characterization of VCH-286

Structural Analysis of VCH-286 as a Small-Molecule CCR5 Antagonist

VCH-286 (CAS No. 891824-47-8) is a novel small-molecule antagonist targeting the C-C chemokine receptor type 5 (CCR5), with the molecular formula C₃₄H₅₀F₂N₄O₃ and a molecular weight of 600.78 g/mol [2] [4]. Its structure features a complex spirocyclic scaffold incorporating an imidazolidinone core, a tetrahydropyranylmethyl group, and a 4,4-difluorocyclohexanecarboxamide moiety (Figure 1). This architecture enables high-affinity interactions with CCR5's transmembrane (TM) hydrophobic pockets. The stereochemistry is critical for antiviral activity, with the (1S,5R) configuration in the spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine] moiety enhancing binding specificity [4]. VCH-286 is typically formulated as a citrate salt to improve solubility and stability, with documented solubility in dimethyl sulfoxide (DMSO) for experimental use [4].

Table 1: Key Structural Features of VCH-286

ComponentChemical GroupFunctional Role
Core StructureSpirocyclic imidazolidinoneBinds CCR5 TM helices
Chiral Centers(1S,5R) configurationDetermines receptor specificity
Hydrophobic Domain4,4-DifluorocyclohexanecarboxamideEnhances TM domain interactions
Solubility ModifierCitrate salt (formulation)Improves aqueous stability

Comparative Pharmacological Profiles of CCR5 Inhibitors

Binding Mechanisms to CCR5 Transmembrane Domains

CCR5 inhibitors bind to transmembrane helices (TM3, TM5, TM6, and TM7), inducing conformational changes that prevent HIV-1 gp120 engagement. VCH-286 binds the same hydrophobic pocket as maraviroc (MVC) but with distinct interactions due to its difluorocyclohexanecarboxamide group, which enhances hydrophobic contacts with TM5 [1] [3]. Vicriviroc (VVC) primarily engages TM6, explaining its variable interactions with VCH-286. Kinetic studies suggest VCH-286 dissociates slower from CCR5 than MVC, contributing to prolonged receptor occupancy [1].

Allosteric Modulation of gp120-CCR5 Interactions

VCH-286 acts as an allosteric non-competitive inhibitor, stabilizing CCR5 in a conformation inaccessible to the HIV-1 envelope protein gp120. This mechanism differs from N-terminal-targeting antibodies (e.g., PRO-140) or fusion proteins (e.g., FLSC IgG1) [3]. In vitro studies demonstrate VCH-286's exceptional potency, with IC₅₀ values of 0.23 nM and 0.34 nM against HIV-1BAL and HIV-1CC1/85 strains, respectively – 8–14-fold lower than MVC or VVC (Table 2) [1].

Table 2: Antiviral Potency of CCR5 Inhibitors Against HIV-1 R5 Isolates

DrugIC₅₀ (nM) HIV-1BALIC₅₀ (nM) HIV-1CC1/85Potency Relative to MVC
MVC1.854.391x
VVC3.383.78~0.6x
VCH-2860.230.348–14x

Combination studies reveal complex pharmacodynamics:

  • Synergy: VCH-286 + MVC shows strong synergy (Combination Index [CI]₉₀ = 0.41–0.43) due to complementary binding kinetics [1].
  • Antagonism: MVC + VVC combinations are antagonistic (CI₉₀ = 5.61 for HIV-1BAL), likely from steric hindrance in TM domains [1].
  • Strain Dependency: VVC + VCH-286 is additive against HIV-1BAL (CI₉₀ = 1.08) but antagonistic against HIV-1CC1/85 (CI₉₀ = 2.22), highlighting viral isolate-specific effects [1].

Synthesis and Stability of VCH-286 Derivatives

The synthesis of VCH-286 involves a multi-step stereoselective process, starting with the formation of the spirocyclic imidazolidinone core followed by coupling with 4,4-difluorocyclohexanecarboxylic acid. Critical chiral intermediates are resolved using asymmetric catalysis to achieve the required (S)- and (R)-configurations [4]. Modifications at the tetrahydropyranylmethyl group or the isopropyl substituent on the imidazolidinone ring generate derivatives with altered receptor-binding kinetics. Stability studies indicate VCH-286 degrades <5% after 24 hours in plasma at 37°C, superior to early CCR5 inhibitors like TAK-779 [1] [6]. Its citrate salt formulation enhances thermal stability (decomposition point >200°C) and aqueous solubility (>5 mg/mL at pH 7.4) [4].

Table 3: Development Status of Select CCR5 Inhibitors

DrugStatusKey Features
MaravirocApproved (FDA)First-in-class; broad combinations
CenicrivirocPhase IIDual CCR5/CCR2 antagonist
VicrivirocDiscontinuedSuboptimal efficacy in trials
VCH-286Phase IExceptional potency; citrate salt formulation

Compound Names Mentioned:

  • VCH-286
  • Maraviroc (MVC)
  • Vicriviroc (VVC)
  • Cenicriviroc
  • TAK-779
  • PRO-140
  • FLSC IgG1
  • TAK-220
  • SCH-C

Properties

CAS Number

891824-47-8

Product Name

VCH-286

IUPAC Name

4,4-difluoro-N-[(1S)-3-[(1R,5S)-1'-(oxan-4-ylmethyl)-2'-oxo-3'-propan-2-ylspiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide

Molecular Formula

C34H50F2N4O3

Molecular Weight

600.8 g/mol

InChI

InChI=1S/C34H50F2N4O3/c1-24(2)40-32(42)38(22-25-13-18-43-19-14-25)23-33(40)20-28-8-9-29(21-33)39(28)17-12-30(26-6-4-3-5-7-26)37-31(41)27-10-15-34(35,36)16-11-27/h3-7,24-25,27-30H,8-23H2,1-2H3,(H,37,41)/t28-,29+,30-,33?/m0/s1

InChI Key

YZGXEGUSPLSQOJ-VUQZBIHUSA-N

SMILES

CC(C)N1C(=O)N(CC12CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6

Solubility

Soluble in DMSO

Synonyms

VCH-286; VCH 286; VCH286

Canonical SMILES

CC(C)N1C(=O)N(CC12CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6

Isomeric SMILES

CC(C)N1C(=O)N(CC12C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.